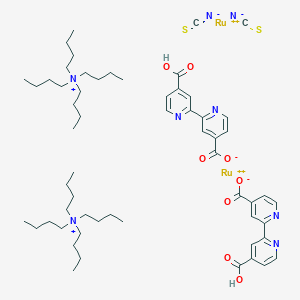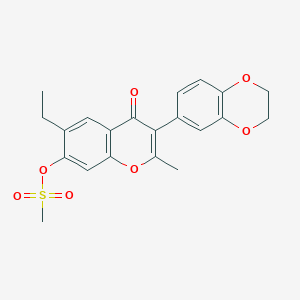![molecular formula C20H16N4O3S2 B2743283 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 681162-45-8](/img/structure/B2743283.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzothiazole, which is a heterocyclic compound . It has been synthesized as part of research into new anti-mycobacterial chemotypes .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound, like other benzothiazole derivatives, has been analyzed using various techniques. These include IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other benzothiazole derivatives. These reactions include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Applications De Recherche Scientifique
Antioxidant Properties
The thiazole ring in this compound has been explored for its antioxidant potential. Thiazoles are known to scavenge free radicals and protect cells from oxidative damage. Researchers have investigated derivatives of this scaffold to develop novel antioxidants with fewer side effects .
Analgesic and Anti-Inflammatory Activity
Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation. Further studies could explore the specific mechanisms involved .
Antimicrobial and Antifungal Effects
Thiazoles exhibit antimicrobial and antifungal activities. Researchers have investigated their potential as agents against bacterial and fungal infections. The compound may have similar effects .
Neuroprotective Properties
Thiazole derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival and protect against neurodegenerative conditions. Investigating this compound’s impact on neural cells could yield valuable insights .
Antitumor and Cytotoxic Activity
Certain thiazole derivatives possess antitumor and cytotoxic properties. Researchers have explored their effects on cancer cells, including prostate cancer. Investigating this compound’s cytotoxicity and potential as an anticancer agent is warranted .
Quorum Sensing Inhibition
The compound’s structure suggests it could interfere with bacterial quorum sensing—a communication system used by bacteria to coordinate behavior. Investigating its potential as a quorum sensing inhibitor may lead to novel antibacterial strategies .
Mitochondrial Dysfunction and Apoptosis
Studies have indicated that related compounds induce mitochondrial dysfunction and apoptosis in cancer cells. Investigating whether this compound follows a similar mechanism could be valuable for cancer research .
Organic Light-Emitting Diodes (OLEDs) Applications
Interestingly, derivatives of this compound have been used as dopants in OLEDs. They exhibit strong emission and low operating voltages, outperforming the ligand itself .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways leading to their anti-tubercular activity .
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit certain pharmacokinetic properties that contribute to their bioavailability .
Result of Action
Benzothiazole derivatives have been known to induce changes at the molecular and cellular level that contribute to their anti-tubercular activity .
Action Environment
It is known that environmental factors can influence the action of benzothiazole derivatives .
Orientations Futures
Benzothiazole derivatives, including this compound, are a topic of ongoing research due to their potential anti-tubercular activity . Future research may focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety and efficacy of these compounds in preclinical and clinical studies.
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c25-19(18-12-13-11-14(24(26)27)5-6-16(13)28-18)22-7-9-23(10-8-22)20-21-15-3-1-2-4-17(15)29-20/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNSYBAYHNWSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2743207.png)
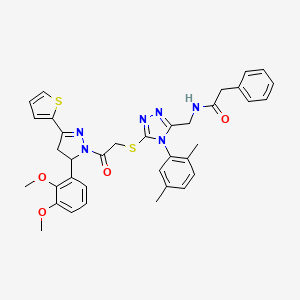
![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2743209.png)
![N-{4-[(2-methylpropyl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2743211.png)

![Ethyl 1-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2743214.png)
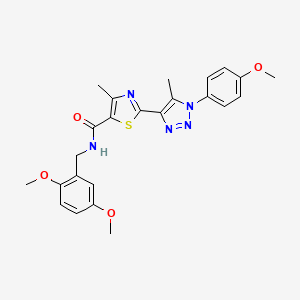
![(Z)-2-(2,3-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2743216.png)
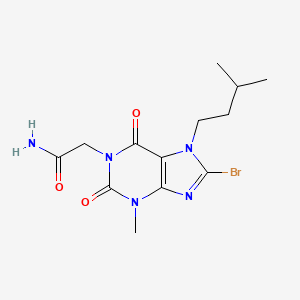
![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2743218.png)
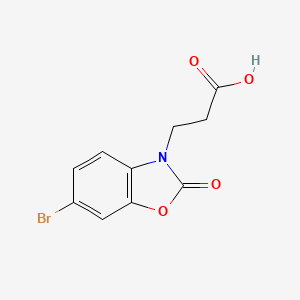
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)
